4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methoxy-
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Overview
Description
Rhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside, specifically a derivative of rhamnetin. It is found in various plants, particularly within the genus Spiraea. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhamnetin-3-O-glucoside can be synthesized through enzymatic glycosylation. One common method involves the use of rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase in a cascade reaction. The optimal conditions for this synthesis are a pH of 7.0 and a temperature of 45°C .
Industrial Production Methods: Industrial production of rhamnetin-3-O-glucoside typically involves extraction from plant sources, such as the leaves of Spiraea species. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Rhamnetin-3-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of rhamnetin-3-O-glucoside .
Scientific Research Applications
Rhamnetin-3-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Mechanism of Action
Rhamnetin-3-O-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and nitric oxide.
Anticancer Activity: Rhamnetin-3-O-glucoside induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Quercetin-3-O-glucoside: Similar in structure but lacks the methoxy group present in rhamnetin-3-O-glucoside.
Kaempferol-3-O-glucoside: Another flavonoid glycoside with similar antioxidant properties but different biological activities.
Isorhamnetin-3-O-glucoside: A closely related compound with similar glycosylation but different methylation patterns
Uniqueness: Rhamnetin-3-O-glucoside is unique due to its specific glycosylation and methylation patterns, which contribute to its distinct biological activities and potential health benefits .
Properties
CAS No. |
27875-34-9 |
---|---|
Molecular Formula |
C22H22O11 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-10-3-4-11-14(7-10)31-20(9-2-5-12(24)13(25)6-9)21(16(11)26)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-25,27-29H,8H2,1H3/t15-,17-,18+,19-,22+/m1/s1 |
InChI Key |
ZYBCUEHWXIHKHJ-LNBCOLIQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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